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N-(2-chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor selectivity Structure-activity relationship Pyrazolo[3,4-d]pyrimidine

Researchers requiring a structurally defined pyrazolo[3,4-d]pyrimidine reference for kinase profiling often face regioisomer mis-shipment. This compound, with its unambiguous N1-(2,4-dimethylphenyl) and C4-(2-chlorobenzyl)amino substitution, solves this. - Verified identity via public ¹H NMR (DMSO-d₆) spectrum for batch QC. - Privileged Src/Abl kinase-inhibitor chemotype for SAR comparator studies. - Commercially available at scales supporting medicinal chemistry derivatization.

Molecular Formula C20H18ClN5
Molecular Weight 363.8 g/mol
Cat. No. B3548582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC20H18ClN5
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4Cl)C
InChIInChI=1S/C20H18ClN5/c1-13-7-8-18(14(2)9-13)26-20-16(11-25-26)19(23-12-24-20)22-10-15-5-3-4-6-17(15)21/h3-9,11-12H,10H2,1-2H3,(H,22,23,24)
InChIKeyOZZUAGAJDMEJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Identity & Characteristics


N-(2-chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (molecular formula C₂₀H₁₈ClN₅; MW 363.8 g/mol; InChIKey OZZUAGAJDMEJNF-UHFFFAOYSA-N) is a fully synthetic, 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative. This heterocyclic scaffold is recognized as a privileged kinase-inhibitor chemotype with established activity against Src-family and Abl tyrosine kinases [1]. The compound bears a 2,4-dimethylphenyl substituent at the N1 position and a 2-chlorobenzylamino group at the C4 position, a substitution pattern that distinguishes it from the widely used tool compound PP2 [2]. A reference ¹H NMR spectrum (DMSO-d₆) is publicly available for identity verification [3]. The compound is commercially offered for non‑human research use under catalog number EVT‑3685368 .

  • Privileged pyrazolo[3,4‑d]pyrimidine kinase-inhibitor scaffold with reported Src/Abl dual inhibition activity
  • Defined N1‑(2,4‑dimethylphenyl) substitution distinct from PP2 and 3,4‑regioisomer
  • ¹H NMR reference spectrum available for identity verification and batch QC

N-(2-Chlorobenzyl)-1-(2,4-dimethylphenyl) Compound: Cannot Be Replaced by Generic Analogs


Within the 4‑amino‑pyrazolo[3,4‑d]pyrimidine class, both the N1‑aryl and C4‑amino substituents critically control kinase selectivity, cellular potency, and physicochemical properties [1]. The N1‑(2,4‑dimethylphenyl) group present in this compound is structurally identical to that of the positive allosteric modulator VU0080241, where the 2,4‑dimethyl substitution pattern dictates a distinct pharmacological profile versus the 3,4‑dimethyl regioisomer [2]. Simultaneously, the C4‑(2‑chlorobenzyl)amino side chain introduces steric and electronic features that are absent from prototypical inhibitors such as PP2 (which carries a free 4‑amino group) [3]. Interchanging any of these substituents—for example, using the 3,4‑dimethylphenyl analog or a benzyl analog lacking the ortho‑chlorine—is expected to alter target engagement, anti‑proliferative potency, and ADME behavior, as demonstrated by systematic structure–activity relationship (SAR) studies on closely related congeneric series [1].

N1‑aryl regioisomerism (2,4‑ vs. 3,4‑dimethylphenyl) may produce divergent kinase selectivity profiles; regioisomers are not interchangeable.
C4‑substituent identity (2‑chlorobenzylamino vs. free amine of PP2) can alter target engagement, permeability, and protein binding; PP2 data may not predict compound behavior.
Class‑level scaffold activity does not guarantee compound‑specific potency; experimental verification required for quantitative comparisons.

Differentiation Evidence for N-(2-Chlorobenzyl)-1-(2,4-dimethylphenyl) Compound


N1-Aryl Regioisomerism: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl Selectivity

The target compound carries a 2,4-dimethylphenyl substituent at N1, whereas the closest commercially listed analog bears a 3,4-dimethylphenyl group . In the parallel VU0080241 chemotype (which shares the identical N1‑(2,4‑dimethylphenyl)‑pyrazolo[3,4‑d]pyrimidine core), the 2,4‑dimethyl substitution mode confers positive allosteric modulation of mGluR4 with an EC₅₀ of 4.6 µM and >30‑fold selectivity over mGluR1, mGluR2, mGluR5, and mGluR8 [1]. The corresponding 3,4‑dimethylphenyl regioisomer does not replicate this selectivity fingerprint. Given that N1‑aryl regioisomerism in the pyrazolo[3,4‑d]pyrimidine series has been shown to produce large shifts in kinase inhibition potency in Src/Abl enzymatic assays [2], the 2,4‑ vs. 3,4‑dimethyl substitution represents a verifiable chemical determinant of biological profile.

N1-Aryl Regioisomerism
Class-level inference
2,4‑dimethylphenyl (target) vs. 3,4‑dimethylphenyl regioisomer; in analogous VU0080241, 2,4‑diMe confers mGluR4 EC₅₀ 4.6 µM and >30‑fold selectivity over mGluR1/2/5/8
Regioisomer choice may critically influence kinase or GPCR assay outcomes.
Compound‑specific kinase inhibition data not yet reported.
Kinase inhibitor selectivity Structure-activity relationship Pyrazolo[3,4-d]pyrimidine

C4-Amino Substituent: 2-Chlorobenzylamino vs. PP2 Free Amino Group

This compound features a 2-chlorobenzylamino substituent at the C4 position of the pyrazolo[3,4-d]pyrimidine core, whereas the archetypal Src-family inhibitor PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) carries a free 4-amino group (‑NH₂) [1]. In Schenone‑series 4‑amino‑substituted pyrazolo[3,4‑d]pyrimidines (including benzylamino derivatives), the N4 substituent extends into the solvent‑accessible region of the kinase ATP‑binding pocket and modulates both potency and isoform selectivity [2]. The 2‑chlorobenzyl group introduces a calculated increase in lipophilicity (cLogP estimated at +1.5 to +2.0 log units vs. the‑NH₂ analog) based on the Hansch π value of the benzyl fragment [3], which may translate to altered membrane permeability and plasma protein binding relative to PP2.

C4-Amino Substituent
Class-level inference
C4‑(2‑chlorobenzyl)amino (target) vs. PP2 free ‑NH₂; estimated ΔcLogP ≈ +1.5 to +2.0, MW Δ +82.1
Substituent differences are expected to modulate lipophilicity, permeability, and kinase selectivity.
Direct Src/Abl inhibition comparison not yet reported.
Kinase inhibitor design ATP-competitive inhibitor Lipophilic efficiency

Spectroscopic Identity: Validated ¹H NMR Reference Spectrum

A ¹H NMR reference spectrum of N-(2-chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, acquired in DMSO‑d₆, is deposited in the Wiley KnowItAll NMR Spectral Library and accessible via SpectraBase (Compound ID DkU1OZhuiqO) [1]. In contrast, no publicly accessible NMR spectrum was identified for its closest regioisomer, N-(2-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (EVT‑11345927), in authoritative spectral databases at the time of this analysis. The availability of a peer‑referenced ¹H NMR spectrum enables unambiguous identity confirmation and purity assessment by end‑users prior to experimental use, reducing the risk of compound misassignment.

Spectroscopic Identity
Supporting evidence
¹H NMR (DMSO‑d₆) reference spectrum publicly available via SpectraBase; not identified for 3,4‑regioisomer
Enables unambiguous identity confirmation and batch QC.
Binary availability advantage supports procurement due diligence.
Compound identity verification NMR spectroscopy Quality control

Scaffold Validation: Pyrazolo[3,4-d]pyrimidine Core as Dual Src/Abl Inhibitor

The pyrazolo[3,4-d]pyrimidine scaffold of the target compound is validated by the Schenone laboratory as a dual Src/Abl inhibitor chemotype. In the foundational 2008 study, 4‑amino‑substituted pyrazolo[3,4‑d]pyrimidines demonstrated cell‑free enzymatic inhibition of both Src and Abl kinases, with lead compounds achieving antiproliferative IC₅₀ values in the low‑micromolar range against Bcr‑Abl‑positive K‑562 and KU‑812 leukemia cell lines, accompanied by PARP cleavage‑confirmed apoptosis induction [1]. The same scaffold has been further elaborated in patents disclosing 4‑amino‑substituted pyrazolo[3,4‑d]pyrimidines as dual Src‑Abl inhibitors with activity against imatinib‑resistant BaF3 cells and in vivo xenograft tumor growth reduction [2]. While the specific target compound was not explicitly tested in these published studies, its core scaffold is identical, and its N1‑aryl and C4‑amino substitution pattern is consistent with the pharmacophoric requirements for Src/Abl kinase engagement defined by docking studies [1].

Scaffold Validation
Class-level inference
Pyrazolo[3,4‑d]pyrimidine core validated as dual Src/Abl inhibitor; lead compounds show low‑µM antiproliferative IC₅₀ in K‑562/KU‑812 cells
Scaffold supports Src/Abl research tool use; compound‑specific potency requires confirmation.
Compound not directly tested in published studies.
Tyrosine kinase inhibition Src-Abl dual inhibitor Chronic myeloid leukemia

Research & Procurement Scenarios: N-(2-Chlorobenzyl)-1-(2,4-dimethylphenyl) Compound


Chemical Probe for N1-Aryl Substitution SAR Studies

Investigators conducting structure–activity relationship (SAR) studies on the pyrazolo[3,4‑d]pyrimidine scaffold can employ this compound as a defined N1‑(2,4‑dimethylphenyl)/C4‑(2‑chlorobenzyl)amino reference point to systematically compare with the N1‑(3,4‑dimethylphenyl) regioisomer and with the PP2 archetype [1]. The availability of a reference ¹H NMR spectrum [2] facilitates compound identity verification prior to kinase profiling panels, enabling robust correlation between N1‑aryl substitution pattern and selectivity across Src‑family kinases (Src, Fyn, Hck, Lyn) and Abl [3].

C4-Substituent Reference for Dual Src/Abl Inhibition in Leukemia Models

Given that the pyrazolo[3,4‑d]pyrimidine core is a validated dual Src/Abl chemotype with antiproliferative activity against Bcr‑Abl‑positive K‑562 and KU‑812 leukemia cell lines [3], this compound can serve as a comparator for evaluating how the C4‑(2‑chlorobenzyl)amino group influences cellular potency relative to analogs bearing different C4 substituents (e.g., 4‑morpholino, 4‑piperazino derivatives [4]). Parallel testing against imatinib‑sensitive and imatinib‑resistant cell models would inform structure‑driven optimization of next‑generation dual inhibitors [5].

Starting Material for Pyrazolo[3,4-d]pyrimidine Library Diversification

The compound's C4‑(2‑chlorobenzyl)amino group and N1‑(2,4‑dimethylphenyl) substituent provide two orthogonal vectors for further chemical elaboration. The 2‑chlorobenzyl moiety can undergo nucleophilic aromatic substitution or palladium‑catalyzed cross‑coupling at the aryl chloride position, while the N1‑aryl ring permits electrophilic substitution, enabling library synthesis for high‑throughput kinase screening [6]. Its commercial availability supports procurement at scales suitable for medicinal chemistry derivatization campaigns.

Procurement QC and Identity Verification Standard

The compound's publicly deposited ¹H NMR reference spectrum in DMSO‑d₆ [2] provides an objective benchmark for incoming batch quality control. Procurement officers and laboratory managers can use this spectral reference to verify the identity and purity of received material against the catalog specification (EVT‑3685368 ), mitigating the risk of regioisomer or analog mis‑shipment, which is a recognized concern for substituted pyrazolo[3,4‑d]pyrimidines.

Application
Selection Property
Validation Focus
N1‑Aryl SAR probe
Defined 2,4‑dimethylphenyl regioisomer
Kinase selectivity profiling vs. 3,4‑regioisomer
C4‑substituent comparator in leukemia models
C4‑(2‑chlorobenzyl)amino group
Cellular potency assessment vs. imatinib‑resistant models
Library diversification starting material
Two orthogonal functionalization vectors
Derivatization feasibility and kinase panel screening
Procurement QC standard
Public ¹H NMR reference spectrum
Batch identity and purity verification
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